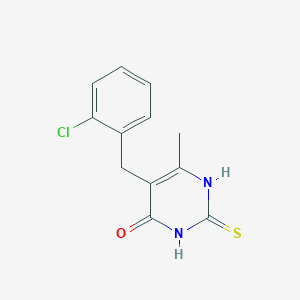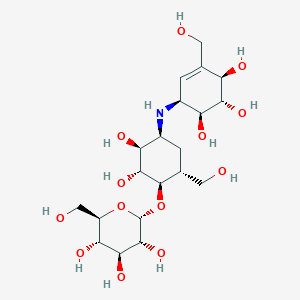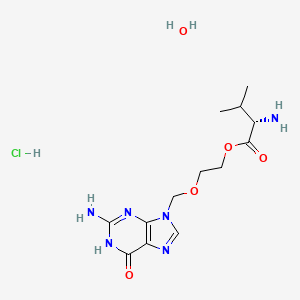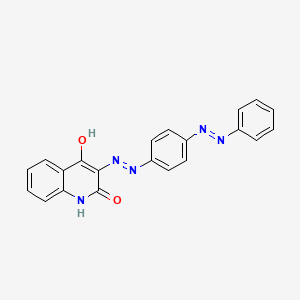![molecular formula C20H12N4O5 B6595851 10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol CAS No. 54261-71-1](/img/structure/B6595851.png)
10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol
Vue d'ensemble
Description
10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol, commonly known as DNPH-phenanthrenol, is a chemical compound that has been widely used in scientific research applications. This compound belongs to the class of azo compounds and has a unique structure that makes it useful in various research fields.
Applications De Recherche Scientifique
Phenanthrenes in Scientific Research
Phenanthrenes, being a class of polycyclic aromatic hydrocarbons (PAHs), have significant implications in various fields, including environmental science, pharmacology, and organic electronics. For instance, phenanthrenes have been explored for their biological activities, with some derivatives showing potential as anticancer agents. The review by Tóth, Hohmann, and Vasas (2017) covers the phytochemistry and pharmacology of naturally occurring phenanthrenes, highlighting their cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects, which suggests potential medicinal applications of related compounds (Tóth, Hohmann, & Vasas, 2017).
Dinitrophenyl Derivatives in Analytical Chemistry
Dinitrophenyl (DNP) derivatives are well-known for their applications in analytical chemistry, particularly in protein sequencing and the development of analytical methods for detecting various biomolecules. The review by Bhushan and Reddy (1989) discusses the use of DNP derivatives in thin-layer chromatography (TLC) for the resolution of amino acids, indicating their importance in bioanalytical applications (Bhushan & Reddy, 1989).
Diazenyl Compounds in Material Science
Diazenyl groups, also known as azo groups (-N=N-), are often incorporated into materials to modulate their optical, electronic, or photophysical properties. For example, compounds containing azo groups are used in the development of organic light-emitting diodes (OLEDs) and sensors. The review by Squeo and Pasini (2020) on BODIPY-based materials for OLED applications discusses the significance of structural modifications, including the introduction of diazenyl groups, to achieve desired electronic and optical properties, indicating the relevance of diazenyl compounds in materials science (Squeo & Pasini, 2020).
Propriétés
IUPAC Name |
10-[(2,4-dinitrophenyl)diazenyl]phenanthren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O5/c25-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-21-17-10-9-12(23(26)27)11-18(17)24(28)29/h1-11,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQKZWDFCJGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601040835, DTXSID80985184 | |
| Record name | 9-Phenanthrenol, 10-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601040835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[2-(2,4-Dinitrophenyl)hydrazinylidene]phenanthren-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66591-20-6, 54261-71-1 | |
| Record name | 9,4-dinitrophenyl)hydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenol, 10-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601040835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[2-(2,4-Dinitrophenyl)hydrazinylidene]phenanthren-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6595773.png)
![3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B6595779.png)
![5,6-Dihydrobenzo[h]quinazolin-2-ol](/img/structure/B6595800.png)


![(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione](/img/structure/B6595806.png)


![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)




